Limited Single-Point NNMT Binding Affinity vs. Optimized Bisubstrate Inhibitors
The compound demonstrates measurable binding to full-length recombinant human NNMT with a Ki of 650 nM. This activity is substantially weaker than that of structurally distinct, optimized bisubstrate NNMT inhibitors such as II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM), which are derived from adenosine mimetic scaffolds rather than the imidazo[2,1-b]thiazole series [1] [2]. A direct quantitative comparison to the compound's closest in-class analogs is not possible, as no publicly available primary study provides head-to-head data for this specific series. Therefore, its 650 nM Ki value serves as an isolated data point, not as a marker of competitive superiority.
| Evidence Dimension | Binding Affinity (Ki) for human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | II559 (bisubstrate NNMT inhibitor): Ki = 1.2 nM; II802: Ki = 1.6 nM |
| Quantified Difference | The target compound is approximately 400- to 540-fold less potent than the benchmark bisubstrate inhibitors II559 and II802. |
| Conditions | Binding affinity to full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells, preincubated with a fluorescence polarization probe [1] [2]. |
Why This Matters
For users seeking potent NNMT inhibition, bisubstrate inhibitors offer a far more validated and potent starting point, making this compound unsuitable for potency-driven applications.
- [1] BindingDB. BDBM50627707. Ki: 650 nM for Nicotinamide N-methyltransferase. View Source
- [2] Iyamu, I. D., et al. (2023). J Med Chem, 66(15), 10510-10527. PMID: 37523719. View Source
